molecular formula C19H13F2N5O2S B3405580 1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 1396761-20-8

1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B3405580
CAS No.: 1396761-20-8
M. Wt: 413.4
InChI Key: NWBQAPLYPNCFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazoles are synthesized by researchers who have developed compounds containing the thiazole ring with variable substituents as target structures . The synthesis of thiazoles and their derivatives is a topic of ongoing research .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazoles can vary greatly depending on the substituents on the thiazole ring . Researchers have reported three possible orientations of the thiazole ring towards the target site, namely (1) nitrogen orientation, (2) sulfur orientation, and (3) parallel orientation .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Future Directions

The future directions in the research of thiazoles involve the design and development of new thiazole derivatives with improved biological activities . This includes the exploration of various targets of 2,4-disubstituted thiazoles through which they induce biological effects .

Properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2S/c20-11-6-14(21)17-16(7-11)29-19(23-17)25-9-13(10-25)28-18(27)15-8-22-26(24-15)12-4-2-1-3-5-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBQAPLYPNCFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.